4-(Cyclopropylamino)phenylboronic acid
Overview
Description
4-(Cyclopropylamino)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylamino group
Mechanism of Action
Target of Action
The primary target of 4-(Cyclopropylamino)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17701, a density of 121±01 g/cm3, and a boiling point of 3797±440 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the SM cross-coupling reaction conditions can affect the efficacy of the compound . Additionally, the compound is only marginally stable in water, which can influence its action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylamino)phenylboronic acid typically involves the following steps:
Amination Reaction:
Borylation: The phenyl ring is then subjected to a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylamino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation Products: Phenol derivatives.
Reduction Products: Borane derivatives.
Substitution Products: Various substituted phenylboronic acids.
Scientific Research Applications
4-(Cyclopropylamino)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly as a protease inhibitor.
Industry: It is used in the development of advanced materials, including polymers and sensors.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyclopropylamino group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a cyclopropylamino group, leading to different electronic properties and reactivity.
4-(Methoxy)phenylboronic Acid: The presence of a methoxy group instead of a cyclopropylamino group affects its chemical behavior and applications.
Uniqueness: 4-(Cyclopropylamino)phenylboronic acid is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity and binding characteristics are required.
Properties
IUPAC Name |
[4-(cyclopropylamino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11-13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIUBYPCDTWOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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